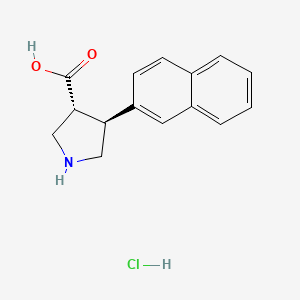

(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

Descripción general

Descripción

(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a naphthyl group and a carboxylic acid moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihalide or through the reduction of a pyrrole derivative.

Introduction of the Naphthyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the naphthyl group is introduced onto the pyrrolidine ring.

Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The pyrrolidine ring can undergo substitution reactions, where various functional groups can be introduced at different positions on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Naphthoquinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and potentially amines if further reduction occurs.

Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.

Chemistry:

Chiral Catalysts: The compound’s chiral nature makes it useful as a ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it valuable in biochemical studies.

Medicine:

Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological pathways.

Industry:

Material Science: The compound can be used in the development of new materials with specific optical or electronic properties.

Mecanismo De Acción

The mechanism by which (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The naphthyl group can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

(3R,4S)-4-(Phenyl)pyrrolidine-3-carboxylic acid hydrochloride: Similar structure but with a phenyl group instead of a naphthyl group.

(3R,4S)-4-(Benzyl)pyrrolidine-3-carboxylic acid hydrochloride: Features a benzyl group, offering different steric and electronic properties.

Uniqueness:

- The presence of the naphthyl group in (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride provides unique π-π stacking interactions and a larger aromatic system compared to phenyl or benzyl analogs. This can result in different binding affinities and selectivities in biological systems, making it a distinct and valuable compound for research and development.

Actividad Biológica

(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a pyrrolidine ring substituted with a naphthalene moiety at the 4-position and a carboxylic acid group at the 3-position. Its stereochemistry plays a crucial role in its biological interactions, as different enantiomers can exhibit distinct pharmacological effects. The hydrochloride form enhances solubility in aqueous environments, facilitating its use in biological studies .

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₆ClNO₂ |

| Molecular Weight | 277.75 g/mol |

| CAS Number | 1049734-17-9 |

| Chirality | (3R,4S) |

Enzyme Inhibition

Research indicates that this compound has shown potential in inhibiting various enzymes, which could be beneficial for treating diseases linked to enzyme dysregulation. For instance, computer-aided predictions suggest that it may interact with multiple molecular targets, enhancing its therapeutic potential .

Protein-Ligand Interactions

The compound's naphthalene moiety may facilitate binding to hydrophobic pockets in proteins, while the pyrrolidine ring can engage with polar or charged residues. This dual interaction mode is crucial for modulating target activity and influencing various biological pathways .

The mechanism of action involves specific interactions with molecular targets such as receptors or enzymes. The binding affinity and interaction mechanisms require further elucidation through detailed studies. Early research indicates that the compound may influence signaling pathways by modulating receptor activity or enzyme kinetics .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated various compounds for their anticancer properties, highlighting the potential of naphthalene-containing pyrrolidines as effective inhibitors against cancer cell lines. The results indicated that modifications to the naphthalene moiety could enhance cytotoxicity .

- Neuroprotective Effects : Investigations into neurological disorders have suggested that this compound might serve as a candidate for drug development due to its ability to modulate neurotransmitter systems .

- Structure-Activity Relationship (SAR) : Comprehensive SAR studies have been conducted to understand how variations in the compound's structure affect its biological activity. These studies emphasize the importance of chirality and functional group positioning in determining efficacy against specific biological targets .

Aplicaciones Científicas De Investigación

Research indicates that (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride interacts with several biological targets, suggesting potential therapeutic applications:

- Neurotransmitter Receptors : The compound may modulate neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety.

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving specific catalysts or enzyme-mediated pathways. The structural uniqueness of this compound allows for the exploration of numerous derivatives that may enhance its biological activity.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in neurological disorders. For instance:

- Study on Neurotransmitter Modulation : Research demonstrated that this compound could modulate serotonin receptors, suggesting its utility in treating mood disorders.

- Anticancer Research : Investigations into its cytotoxic effects revealed promising results against specific cancer cell lines, indicating potential for development as an anticancer drug.

Propiedades

IUPAC Name |

(3R,4S)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12;/h1-7,13-14,16H,8-9H2,(H,17,18);1H/t13-,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYIHOUCABZEHP-DFQHDRSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-26-9 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(2-naphthalenyl)-, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.